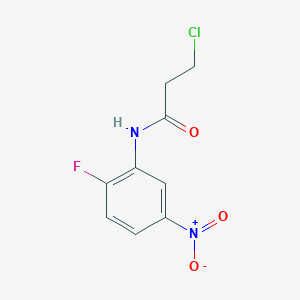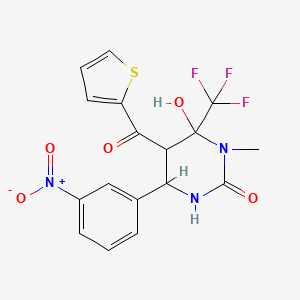
diethyl 5-(2-((5-((2-(4-methoxyphenyl)acetamido)methyl)-4-phenethyl-4H-1,2,4-triazol-3-yl)thio)acetamido)-3-methylthiophene-2,4-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl 5-(2-((5-((2-(4-methoxyphenyl)acetamido)methyl)-4-phenethyl-4H-1,2,4-triazol-3-yl)thio)acetamido)-3-methylthiophene-2,4-dicarboxylate is a useful research compound. Its molecular formula is C33H37N5O7S2 and its molecular weight is 679.81. The purity is usually 95%.
BenchChem offers high-quality diethyl 5-(2-((5-((2-(4-methoxyphenyl)acetamido)methyl)-4-phenethyl-4H-1,2,4-triazol-3-yl)thio)acetamido)-3-methylthiophene-2,4-dicarboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about diethyl 5-(2-((5-((2-(4-methoxyphenyl)acetamido)methyl)-4-phenethyl-4H-1,2,4-triazol-3-yl)thio)acetamido)-3-methylthiophene-2,4-dicarboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Sure! Here is a comprehensive analysis of the scientific research applications of the compound diethyl 5-(2-((5-((2-(4-methoxyphenyl)acetamido)methyl)-4-phenethyl-4H-1,2,4-triazol-3-yl)thio)acetamido)-3-methylthiophene-2,4-dicarboxylate, also known as 2,4-diethyl 5-{2-[(5-{[2-(4-methoxyphenyl)acetamido]methyl}-4-(2-phenylethyl)-4H-1,2,4-triazol-3-yl)sulfanyl]acetamido}-3-methylthiophene-2,4-dicarboxylate.
Antimicrobial Activity
This compound exhibits significant antimicrobial properties, making it a potential candidate for developing new antibiotics. The presence of the triazole and thiophene rings contributes to its ability to inhibit the growth of various bacteria and fungi. Research has shown that compounds with these structures can disrupt microbial cell walls and interfere with essential enzymes .
Anticancer Properties
The compound’s structure suggests potential anticancer activity. The triazole ring is known for its ability to induce apoptosis in cancer cells, while the thiophene ring can enhance the compound’s stability and bioavailability. Studies have indicated that similar compounds can inhibit the proliferation of cancer cells and induce cell cycle arrest .
Anti-inflammatory Effects
Research has demonstrated that compounds containing thiophene and triazole rings possess anti-inflammatory properties. These compounds can inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models. This makes the compound a promising candidate for developing new anti-inflammatory drugs .
Antifungal Activity
The compound’s structure suggests it could be effective against fungal infections. The thiophene and triazole rings are known to disrupt fungal cell membranes and inhibit essential fungal enzymes. This makes the compound a potential candidate for developing new antifungal agents.
Thiazoles: having diverse biological activities Recent strategies in the synthesis of thiophene derivatives Selection of boron reagents for Suzuki–Miyaura coupling
Eigenschaften
IUPAC Name |
diethyl 5-[[2-[[5-[[[2-(4-methoxyphenyl)acetyl]amino]methyl]-4-(2-phenylethyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-3-methylthiophene-2,4-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H37N5O7S2/c1-5-44-31(41)28-21(3)29(32(42)45-6-2)47-30(28)35-27(40)20-46-33-37-36-25(38(33)17-16-22-10-8-7-9-11-22)19-34-26(39)18-23-12-14-24(43-4)15-13-23/h7-15H,5-6,16-20H2,1-4H3,(H,34,39)(H,35,40) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNGFNPZGPPMCET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)CSC2=NN=C(N2CCC3=CC=CC=C3)CNC(=O)CC4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H37N5O7S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
679.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
diethyl 5-(2-((5-((2-(4-methoxyphenyl)acetamido)methyl)-4-phenethyl-4H-1,2,4-triazol-3-yl)thio)acetamido)-3-methylthiophene-2,4-dicarboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


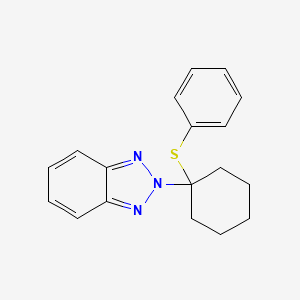
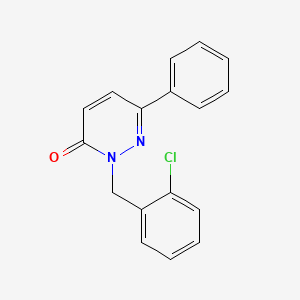
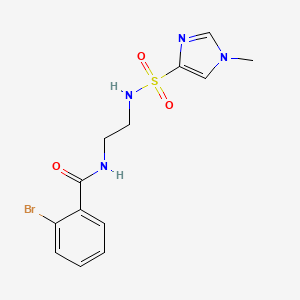
![ethyl 2-(9-benzyl-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl)acetate](/img/structure/B2839459.png)
![7-(3-methyl-1,2,4-oxadiazol-5-yl)-2-{[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]methyl}[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2839460.png)
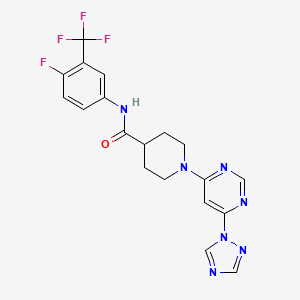


![1-{4-[2-(2-pyridinyl)-4-pyrimidinyl]phenyl}-1H-1,3-benzimidazole](/img/structure/B2839468.png)
![2-methyl-3-phenyl-9-((tetrahydrofuran-2-yl)methyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2839469.png)
